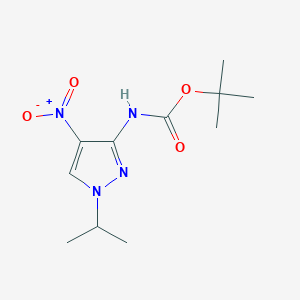
t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate is a chemical compound with the molecular formula C11H18N4O4 and a molecular weight of 270.289 g/mol. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Métodos De Preparación
The synthesis of t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of an α,β-ethylenic ketone with a hydrazine derivative in the presence of catalysts such as copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Análisis De Reacciones Químicas
t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and biological activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate can be compared with other similar compounds, such as t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-5-yl)carbamate. While both compounds share a similar core structure, their reactivity and applications may differ due to variations in the position of substituents on the pyrazole ring. Other similar compounds include various pyrazole derivatives that exhibit different biological activities and chemical properties .
Propiedades
IUPAC Name |
tert-butyl N-(4-nitro-1-propan-2-ylpyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-7(2)14-6-8(15(17)18)9(13-14)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFROMFOYUCENAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

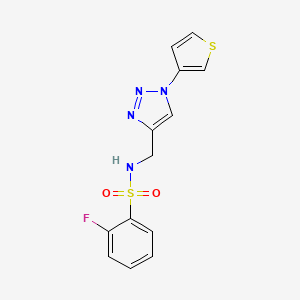

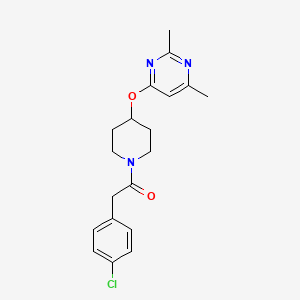
![2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2362314.png)

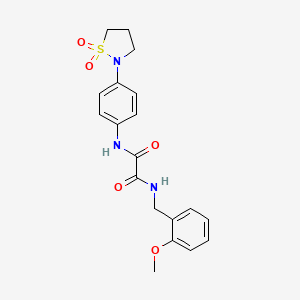
![1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2362317.png)
![4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2362319.png)
![2-hydroxy-N-(2-hydroxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2362320.png)
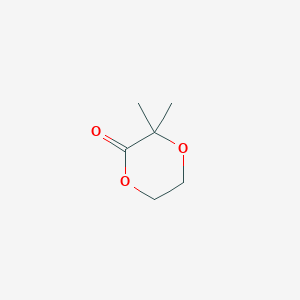


![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362326.png)
